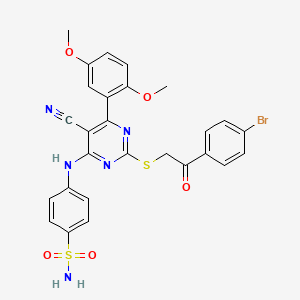
Carbonic anhydrase inhibitor 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitors are a class of compounds that inhibit the activity of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction that plays a significant role in various physiological processes. Carbonic anhydrase inhibitor 12 is one such compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma, epilepsy, and other conditions .
Métodos De Preparación
The synthesis of carbonic anhydrase inhibitor 12 typically involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Carbonic anhydrase inhibitor 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitor 12 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: It helps in understanding the role of carbonic anhydrase in various physiological processes and diseases.
Medicine: It is explored for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.
Industry: It is used in the development of new drugs and in the study of enzyme kinetics and inhibition.
Mecanismo De Acción
The mechanism of action of carbonic anhydrase inhibitor 12 involves the inhibition of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and protons, leading to a decrease in intraocular pressure in the case of glaucoma, or modulation of neuronal activity in the case of epilepsy .
Comparación Con Compuestos Similares
Carbonic anhydrase inhibitor 12 can be compared with other similar compounds such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase, this compound may have unique properties such as higher selectivity for specific isoforms of the enzyme or improved pharmacokinetic profiles. This uniqueness can make it more effective or safer for certain therapeutic applications .
Similar Compounds
- Acetazolamide
- Methazolamide
- Dorzolamide
- Brinzolamide
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic applications.
Propiedades
Fórmula molecular |
C27H22BrN5O5S2 |
|---|---|
Peso molecular |
640.5 g/mol |
Nombre IUPAC |
4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33) |
Clave InChI |
AHXBLGYPELWYKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


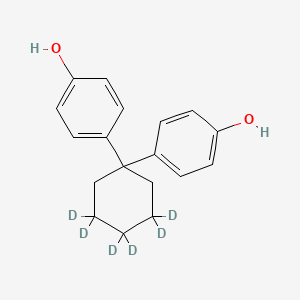

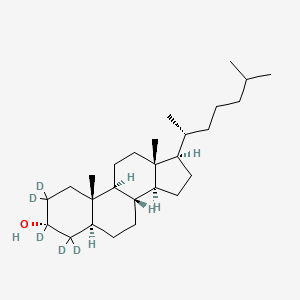
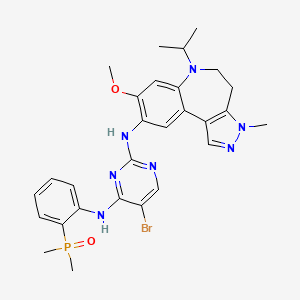

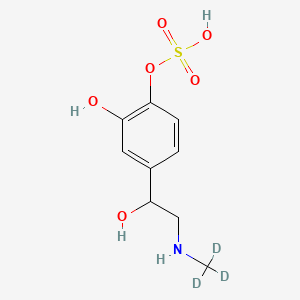
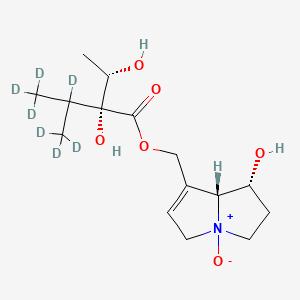
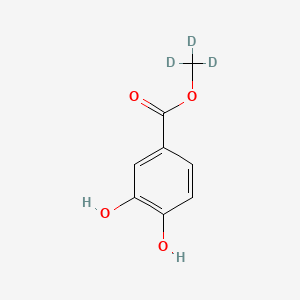
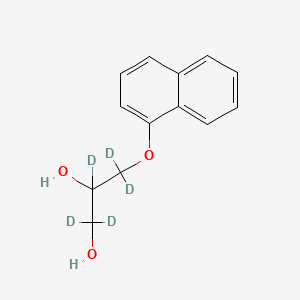


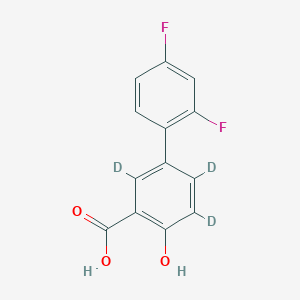
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
